molecular formula C13H18ClN3O2 B8725843 tert-Butyl 3-chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine-5-carboxylate

tert-Butyl 3-chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine-5-carboxylate

Cat. No.: B8725843
M. Wt: 283.75 g/mol
InChI Key: GODDUWYXLSUCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine-5-carboxylate is a useful research compound. Its molecular formula is C13H18ClN3O2 and its molecular weight is 283.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

tert-butyl 3-chloro-7,7-dimethyl-6H-pyrrolo[3,2-c]pyridazine-5-carboxylate

InChI

InChI=1S/C13H18ClN3O2/c1-12(2,3)19-11(18)17-7-13(4,5)10-8(17)6-9(14)15-16-10/h6H,7H2,1-5H3

InChI Key

GODDUWYXLSUCQA-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=CC(=NN=C21)Cl)C(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3,6-Dichloro-pyridazin-4-yl)-(2-methyl-allyl)-carbamic acid tert-butyl ester (239 g), Bu4NCl (251.8 g), sodium formate (64.2 g), Et3N (354 mL) and Pd(OAc)2 (13 g) were dissolved in DMSO (6 L) and water (354 mL). The reaction mixture was heated to 100° C. and held at temperature for 10 minutes, after which time the reaction was complete and the mixture was allowed to cool to room temperature. The mixture was diluted with water (9 L) and extracted with EtOAc (4×3 L). The combined organic extracts were washed with brine (3 L). The emulsion was allowed to separate overnight and the interface back extracted with EtOAc (3 L). The combined organic extracts were dried with magnesium sulfate, filtered and concentrated. Chromatography on silica, eluting with a solvent gradient of 10% EtOAc in heptane to 20% EtOAc in heptane, gave the title compound (118 g) [M+H]+=284.
Name
(3,6-Dichloro-pyridazin-4-yl)-(2-methyl-allyl)-carbamic acid tert-butyl ester
Quantity
239 g
Type
reactant
Reaction Step One
Quantity
64.2 g
Type
reactant
Reaction Step One
Name
Quantity
354 mL
Type
reactant
Reaction Step One
Quantity
251.8 g
Type
catalyst
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
13 g
Type
catalyst
Reaction Step One
Name
Quantity
354 mL
Type
solvent
Reaction Step Two
Name
Quantity
9 L
Type
solvent
Reaction Step Three

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